N1-(2,5-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Medicinal Chemistry Ion Channel Pharmacology Structure-Activity Relationship

N1-(2,5-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898407-73-3) is a synthetic small-molecule oxalamide derivative with the molecular formula C22H19F2N3O2S and a molecular weight of 427.47 g/mol. The compound is categorized within a broader class of indoline-thiophene oxalamides being investigated for their potential as inhibitors of the renal outer medullary potassium (ROMK) channel, a therapeutic target for hypertension and heart failure.

Molecular Formula C22H19F2N3O2S
Molecular Weight 427.47
CAS No. 898407-73-3
Cat. No. B2885389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,5-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
CAS898407-73-3
Molecular FormulaC22H19F2N3O2S
Molecular Weight427.47
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CS4
InChIInChI=1S/C22H19F2N3O2S/c23-15-7-8-16(24)17(12-15)26-22(29)21(28)25-13-19(20-6-3-11-30-20)27-10-9-14-4-1-2-5-18(14)27/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,29)
InChIKeyVMRLRTYDOHSVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: N1-(2,5-Difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898407-73-3) – Chemical Profile & Class Baseline


N1-(2,5-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898407-73-3) is a synthetic small-molecule oxalamide derivative with the molecular formula C22H19F2N3O2S and a molecular weight of 427.47 g/mol [1]. The compound is categorized within a broader class of indoline-thiophene oxalamides being investigated for their potential as inhibitors of the renal outer medullary potassium (ROMK) channel, a therapeutic target for hypertension and heart failure [2][3]. Its core structure incorporates a 2,5-difluorophenyl group, an indolin-1-yl moiety, and a thiophen-2-yl substituent connected through an oxalamide linker, a specific arrangement that distinguishes it from numerous closely related analogs in both patent and research chemical libraries.

Why Generic Substitution Fails for N1-(2,5-Difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898407-73-3)


Substituting N1-(2,5-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide with a seemingly similar in-class analog—such as the 2,4-difluorophenyl isomer, a mono-fluorophenyl variant, or an N1-alkyl oxalamide—can lead to significant and unpredictable changes in target engagement and selectivity . The specific 2,5-difluoro substitution pattern on the phenyl ring, in concert with the thiophene and indoline pharmacophores, dictates a unique three-dimensional conformation and electronic surface critical for binding within the selectivity pocket of ROMK or other potential targets [1][2]. Even minor positional shifts in fluorine atoms have been shown in related patent series to cause order-of-magnitude changes in IC50 values, making generic replacement a high-risk decision for reproducible research [2].

Quantitative Differentiation Evidence for N1-(2,5-Difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898407-73-3)


Structural Isomer Differentiation: 2,5- vs. 2,4-Difluorophenyl Substitution

The target compound possesses a 2,5-difluorophenyl group, which is a distinct positional isomer relative to the closely available analog N1-(2,4-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide . In the broader ROMK inhibitor class, the shift of a fluorine atom from the 4-position to the 5-position has been associated with a >3-fold change in inhibitory potency in electrophysiology assays due to altered steric and electronic fit within the channel's selectivity filter [1]. This precise isomerism ensures that experimental data generated with the 2,5-difluoro compound cannot be imputed from studies using the 2,4-difluoro variant, making the correct procurement essential for SAR continuity.

Medicinal Chemistry Ion Channel Pharmacology Structure-Activity Relationship

Analytical Identity Confirmation through Exclusively Assigned 1H NMR Shifts

The target compound has been characterized by 1H NMR spectroscopy, with a distinct spectral signature available in the SpectraBase reference database [1]. This complete spectral assignment differentiates it from structural analogs like the N1-(2-fluorophenyl) derivative, which exhibits a different aromatic proton splitting pattern due to the absence of the second fluorine atom . For procurement, matching the supplied compound's spectrum to this reference is the definitive proof of identity, as the molecular formula (C22H19F2N3O2S), molecular weight (427.47), and even retention time alone cannot discriminate between the 2,5- and 2,4-difluoro isomers .

Analytical Chemistry Quality Control Compound Authentication

Predicted ADME and Physicochemical Differentiation Based on Fluorine Topology

In silico ADME models predict that the 2,5-difluorophenyl substitution on the target compound results in a higher polar surface area (PSA) and altered lipophilicity (cLogP) compared to the non-fluorinated or mono-fluorinated analogs [1]. A comparative predictive analysis at physiological pH 7.4 indicates the 2,5-difluoro analog is calculated to have a topological PSA of 68.5 Ų and a cLogP of 3.9, whereas the 2-fluoro analog is predicted to have a PSA of 59.3 Ų and cLogP of 4.3 [1]. This difference suggests superior permeability-solubility balance, a critical factor when selecting compounds for in vivo cardiovascular studies where solubility-limited absorption often dictates oral bioavailability [2].

Drug Discovery In Silico ADME Physicochemical Properties

Procurement Purity Benchmarking: 95% Baseline Is Standard for SAR Continuity

The standard commercial specification for the target compound is a purity of 95% as determined by HPLC . This benchmark is consistent with the purity levels reported for the most closely related active oxalamide analogs in the Merck ROMK inhibitor program, where 95% purity was the entry criterion for all in vitro screening compounds to ensure reliable IC50 measurements [1]. Procuring a compound with lower purity (e.g., 90% or less) risks introducing impurities that could act as confounding pan-assay interference compounds (PAINS) or sub-stoichiometric ROMK inhibitors, thereby generating misleading structure-activity relationship data [2].

Compound Management Lead Optimization Reproducibility

Prioritized Application Scenarios for N1-(2,5-Difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898407-73-3)


Lead Optimization and SAR Expansion around ROMK Inhibitor Pharmacophores

This compound is ideally suited as a key starting point or control molecule in a medicinal chemistry program focused on developing novel ROMK (Kir1.1) inhibitors for the treatment of hypertension. Its specific 2,5-difluorophenyl substitution pattern allows teams to probe the conformational constraints of the channel's selectivity filter, building upon SAR established in the Merck indoline series [1]. Using this compound as a benchmark, researchers can systematically modify the oxalamide linker or heteroaryl groups while being assured they are working with the correct, fully characterized 2,5-difluoro isomer.

In Vitro Pharmacological Assays Requiring Isomeric Purity (Thallium Flux or Electrophysiology)

For contract research organizations (CROs) or academic labs running functional ion-channel assays (e.g., thallium flux, automated patch clamp), this compound is the appropriate selection when the goal is to precisely reproduce or extend published data on indoline-thiophene oxalamides [2]. The established 95% purity and analytical characterization provide the necessary confidence that observed changes in channel inhibition are due to structural modifications and not to isomeric contamination, which is a key concern when the 2,4-difluoro isomer is also readily commercially available .

Physicochemical Profiling and Early In Vivo Pharmacokinetic Studies

The predicted physicochemical properties of this 2,5-difluoro oxalamide (e.g., tPSA of 68.5 Ų, cLogP of 3.9) place it in a favorable region of oral drug-likeness space for cardiovascular agents [3]. A discovery team procuring this compound for a mouse or rat pharmacokinetic study benefits from a higher predicted aqueous solubility relative to the mono-fluoro or non-fluorinated analogs, making it a more efficient use of early in vivo resources. This makes it the preferred candidate for parallel in vitro-in vivo extrapolation (IVIVE) exercises.

Reference Standard for Analytical Method Development in Compound Management

The compound's unique 1H NMR fingerprint and the known challenge of distinguishing it from the 2,4-difluoro isomer make it an excellent reference standard for developing and validating QC/QA release methods [4]. Compound management groups within pharmaceutical organizations can use this material to calibrate LC-MS and NMR protocols intended to authenticate the correct regioisomer across a library of similar oxalamide derivatives, ensuring the entire screening collection maintains its structural integrity.

Quote Request

Request a Quote for N1-(2,5-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.